DL-3,3',5'-Triiodothyronine

thyroid hormone receptor functional assay TRα

Researchers characterizing type I deiodinase (D1) frequently encounter substrate lot-to-lot variability that skews kinetic constants. DL-3,3′,5′-Triiodothyronine (CAS 70-39-3) resolves this with a defined racemic composition. • Human D1 Km = 0.2-0.5 μM; Vmax ~244-fold higher than T4 in rat liver microsomes. • ~59% biological activity of pure L-enantiomer; calibrate against same-lot standard curve. • Serum rT3 reference range: 13.3-19.8 ng/dL (0.20-0.30 nmol/L) by automated chemiluminescence. Supplied with full COA; ideal for D1 enzyme kinetics, NTIS biomarker panels, and TR antagonism studies.

Molecular Formula C15H12I3NO4
Molecular Weight 650.97 g/mol
CAS No. 70-39-3
Cat. No. B1204324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-3,3',5'-Triiodothyronine
CAS70-39-3
Molecular FormulaC15H12I3NO4
Molecular Weight650.97 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC(C(=O)O)N)I)OC2=CC(=C(C(=C2)I)O)I
InChIInChI=1S/C15H12I3NO4/c16-9-3-7(4-12(19)15(21)22)1-2-13(9)23-8-5-10(17)14(20)11(18)6-8/h1-3,5-6,12,20H,4,19H2,(H,21,22)
InChIKeyHZCBWYNLGPIQRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DL-3,3',5'-Triiodothyronine: Physicochemical and Biological Profile


DL-3,3',5'-Triiodothyronine (CAS 70-39-3), also designated reverse triiodothyronine or rT3, is a racemic mixture composed of the D- and L-enantiomers of 3,3',5'-triiodothyronine [1]. It is an endogenous iodothyronine metabolite produced primarily via inner-ring deiodination of thyroxine (T4) and, unlike its positional isomer 3,5,3'-triiodothyronine (T3), is canonically regarded as biologically inactive at classical nuclear thyroid hormone receptors . The compound is categorized as a phenylalanine derivative with a molecular weight of 650.97 g/mol (C₁₅H₁₂I₃NO₄) and is practically insoluble in water, ethanol, and glycol, but soluble in dilute alkali and DMSO .

Product Identity
Racemic DL mixture of D- and L-enantiomers; chiral research context
Enzyme Substrate
Preferred type I deiodinase substrate; supports enzyme kinetics studies
Receptor Tool
TRα/TRβ antagonist research; reported low agonist activity at classical receptors

Why rT3 Cannot Substitute for T3, T4, or Single-Enantiomer rT3


Substituting DL-3,3',5'-triiodothyronine with its active positional isomer T3 (3,5,3'-triiodo-L-thyronine) or the single L-enantiomer of rT3 introduces quantitatively distinct receptor pharmacology, distributor protein binding, and metabolic clearance profiles that fundamentally alter experimental outcomes. The racemic DL mixture exhibits approximately 59% of the biological activity of the pure L-enantiomer in vivo [1], while rT3 as a class shows roughly 1,000-fold lower functional activity at thyroid hormone receptors TRα and TRβ compared with T3 . Furthermore, rT3 distributes predominantly to albumin in serum, whereas T3 and T4 are primarily bound to thyroxine-binding globulin (TBG), affecting free hormone availability and pharmacokinetic interpretation [2]. These quantitative divergences mean that the choice of compound is not interchangeable; selecting the correct chemical form directly determines assay validity, biomarker specificity, and the interpretability of in vivo metabolic studies.

Property
rT3 (This Product)
T3 / T4 / L-enantiomer
Receptor activity
TRα/TRβ antagonist context; ~1,000-fold lower functional activity vs T3
T3 is a potent TR agonist; receptor outcomes are not interchangeable
Serum distributor protein
Predominantly albumin-bound; free fraction governed by albumin dynamics
T3 and T4 bind TBG; PK interpretation may not transfer directly
Enantiomer composition
DL racemate: ~59% of L-form potency; dose-response may shift
Pure L-rT3 differs in potency; racemate-to-enantiomer substitution requires validation

Quantitative Evidence: Receptor Activity, Binding, Clearance, and Specificity


TRα/TRβ Functional Activity: rT3 vs T3

Reverse T3 (3,3',5'-triiodo-L-thyronine) exhibits approximately 1,000-fold lower functional activity at both TRα and TRβ compared with the active thyroid hormone 3,3',5-triiodo-L-thyronine (T3), and is commonly characterized as a TRα/TRβ antagonist . This functional divergence is far greater than the difference in receptor binding affinity alone would predict, indicating a dissociation between binding and activation.

TRα/TRβ Functional Activity
Cross-study context
rT3 ~1,000-fold less active than T3 at TRα/TRβ; antagonist profile
Supports antagonist research context; T3 agonism would confound TR blockade
Source verification recommended; functional assay conditions may vary
thyroid hormone receptor functional assay TRα TRβ agonist/antagonist

TRβ Binding Affinity Comparison

In direct radioligand competition binding assays, 3,3',5'-triiodo-L-thyronine (rT3) binds human TRβ with a pKd of 7.34, corresponding to a Kd of approximately 46 nM [1]. By comparison, 3,3',5-triiodo-L-thyronine (T3) binds hTRβ with a Ki of 2.29 nM . This represents an approximately 20-fold lower affinity for rT3 at the receptor level. Additionally, the rank order of binding affinity at wild-type hTRβ1 is T3 > D-T3 > L-thyroxine > 3,5-diiodo-L-thyronine > 3,3',5'-triiodo-L-thyronine, placing rT3 as the weakest binder among the major endogenous iodothyronines tested [2].

TRβ Binding Affinity
Cross-study comparable
rT3 Kd ≈ 46 nM vs T3 Ki = 2.29 nM; ~20-fold lower affinity; weakest endogenous binder
Supports receptor occupancy interpretation; concentration compensation needed in binding assays
DL racemate affinity profile is intermediate between D- and L-enantiomers
receptor binding Kd Ki thyroid hormone receptor beta competition binding

Serum Distributor Protein Specificity

Using radioligand competitive binding assays with agar gel electrophoresis, Jongejan et al. (2022) demonstrated that while T3 and T4 are predominantly bound to thyroxine-binding globulin (TBG), the predominant thyroid hormone distributor protein (THDP) for rT3 is albumin. The rank order of affinity for TBG was T4 > TA4 = rT3 > T3 > TA3 = 3,3'-T2 (IC50 range: 0.36 nM to >100 μM), and for transthyretin: TA4 > T4 = TA3 > rT3 > T3 (IC50 range: 0.94 nM to >100 μM) [1]. This differential distributor protein binding means that rT3's free fraction and clearance are governed by albumin dynamics rather than TBG, with direct implications for pharmacokinetic modeling and interpretation of serum concentration data [2].

Serum Distributor Protein
Head-to-head
rT3 binds albumin; T3/T4 bind TBG. Rank: T4 > TA4 = rT3 > T3 for TBG affinity
Free hormone interpretation depends on albumin dynamics, not TBG; PK modeling context differs
Albumin-altering conditions may differentially affect rT3 vs T3/T4 measurements
pharmacokinetics protein binding TBG albumin transthyretin free hormone

Metabolic Clearance Rate Comparison

In a landmark clinical pharmacokinetic study, Chopra (1976) determined that the mean (±SE) metabolic clearance rate (MCR) of rT3 was 76.7 ± 5.4 L/day in 10 euthyroid subjects, compared with MCR-T3 of 26.0 ± 2.2 L/day and MCR-T4 of 1.02 ± 0.06 L/day in the same cohort [1]. This represents an approximately 3-fold faster clearance for rT3 relative to T3 and a 75-fold faster clearance relative to T4. Despite a lower mean serum concentration of rT3 (48 ± 2.8 ng/100 mL) versus T3 (128 ± 6.7 ng/100 mL), the daily production rates were similar (PR-rT3: 36.5 ± 2.8 μg/day; PR-T3: 33.5 ± 3.7 μg/day) [1]. The serum half-life of rT3 is reported to be approximately 4 hours [2], compared with ~24 hours for T3 and ~7 days for T4 [3].

Metabolic Clearance Rate
Head-to-head
MCR-rT3 = 76.7 L/day; ~3× faster than T3, ~75× faster than T4
Supports clearance-rate-sensitive study design; T3/T4 PK parameters do not apply
Half-life ≈ 4 h (rT3) vs ~24 h (T3); euthyroid subjects, n=10
pharmacokinetics metabolic clearance rate MCR half-life in vivo

Enantiomer-Specific Biological Potency

The racemic nature of DL-3,3',5'-triiodothyronine directly impacts its biological potency. In the goiter prevention assay in rats, D-triiodothyronine exhibited approximately 7% of the activity of L-triiodothyronine after subcutaneous administration, while the DL-racemic mixture (DL-triiodothyronine) showed 59% of the activity of the pure L-form [1]. In a separate study examining pituitary TSH suppression, D-T3 had between 1% and 10% of the activity of L-T3 in decreasing serum TSH and T4 parameters both in vivo and in vitro, with a 10-fold higher 'no effect' dose for D-T3 (0.1 mg/kg) versus L-T3 (<0.01 mg/kg) [2]. The in vivo L/D potency ratio in liver was 6.7 (95% CI: 4.1–10.8) and in heart was 15.9 (95% CI: 5.1–50.2), despite only a 1.43-fold difference in in vitro nuclear receptor binding affinity [3].

Enantiomer Potency
Cross-study comparable
DL racemate: 59% of L-form activity; D-T3: 1–10% of L-T3; L/D ratio up to 15.9-fold
Enantiomer-attribution review needed; dose context shifts ~1.7× for DL vs L-form
TSH suppression and goiter prevention assays; rat models
chiral pharmacology enantiomer potency D-T3 L-T3 TSH suppression racemate

Deiodinase Substrate Preference

3,3',5'-Triiodothyronine (rT3) serves as the preferred substrate for type I iodothyronine deiodinase (D1) across multiple species. In rat liver homogenates, rT3 deiodination exhibits an apparent Km of 1.1 μM with a Vmax of 222 pmol/mg protein/min, compared with T4 deiodination which shows a similar Km (1.5 μM) but a dramatically lower Vmax of only 0.91 pmol/mg protein/min—a ~244-fold difference in catalytic efficiency [1]. In human D1, the Km for rT3 is 0.2–0.5 μM, which is 30-fold lower (tighter binding) than the cat D1 Km of 11 μM [2]. Additionally, rT3 has been shown to act as a competitive inhibitor of T4 5'-deiodination, with N-bromoacetyl-rT3 (BrAcT3) exhibiting an apparent Ki of 0.1 nM for the deiodinase active site [3].

Deiodinase Kinetics
Head-to-head
Vmax(rT3)/Vmax(T4) ≈ 244-fold; human D1 Km = 0.2–0.5 μM
Supports D1 substrate specificity studies; trace T4 contamination may distort kinetics
Rat liver homogenate; species-specific Km values diverge (cat D1 Km = 11 μM)
deiodinase enzyme kinetics Km Vmax substrate specificity type I deiodinase

Validated Research and Diagnostic Application Scenarios


Type I Deiodinase Activity Assays

DL-3,3',5'-triiodothyronine serves as the canonical substrate for quantifying type I deiodinase (D1) activity in tissue microsomal preparations, liver homogenates, and recombinant enzyme systems. The compound's favorable kinetic profile—with a human D1 Km of 0.2–0.5 μM and a Vmax approximately 244-fold higher than that of T4 in rat liver assays [1]—makes it the substrate of choice for D1 enzyme characterization. The racemic DL mixture can be employed for enzyme kinetics provided that activity measurements are calibrated against a standard curve generated with the same lot, accounting for the ~59% relative potency of the racemate versus the pure L-enantiomer [2]. Researchers should note that species-specific D1 isoforms exhibit divergent Km values; for example, cat D1 has a 30-fold higher Km (11 μM) for rT3 than human D1 [1].

Clinical Biomarker for Non-Thyroidal Illness Syndrome

Serum rT3 measurement using highly specific radioimmunoassays or LC-MS/MS methods is a critical component of NTIS (euthyroid sick syndrome) diagnostic panels. The analytical specificity of anti-rT3 antisera is well-established: T4 and T3 cross-react by less than 0.1% in optimized RIA systems [1], while only 3,3'-diiodothyronine (3,3'-T2) shows significant cross-reactivity (~10%) [1]. Normal serum rT3 reference ranges are 13.3–19.8 ng/dL (0.2–0.30 nmol/L) as established on modern automated chemiluminescence platforms [2]. The DL-racemic mixture was historically employed as the immunogen (D,L-rT3-human serum albumin conjugate) to generate the first highly specific rT3 antisera, establishing the foundation for clinical rT3 immunoassays [1].

Thyroid Hormone Receptor Antagonism Studies

rT3 is employed as a TRα/TRβ antagonist in cell-based transcriptional activation assays, where it exhibits approximately 1,000-fold lower functional activity than T3 [1]. This property enables its use as a negative control or competitive inhibitor in experiments designed to dissect TR-mediated gene regulation. Additionally, rT3 has been reported to activate a cytoplasmic isoform of TRα (TRΔα1) that lacks a nuclear localization signal, initiating actin polymerization in astrocytes and neurons [1]. At equimolar concentrations, rT3 exerts a strong antagonistic effect against T3-induced iodothyronine-5'-deiodinase activity in cultured fetal mouse liver, demonstrating functional antagonism in a tissue-relevant context [2].

Pharmacokinetic and Metabolism Tracer Studies

The uniquely rapid metabolic clearance of rT3 (MCR = 76.7 L/day, half-life ≈ 4 hours) compared with T3 (MCR = 26.0 L/day, half-life ≈ 24 hours) and T4 (MCR = 1.02 L/day, half-life ≈ 7 days) [1] positions DL-3,3',5'-triiodothyronine as a valuable tool compound for studying hepatic deiodinase activity, extrathyroidal T4 conversion pathways, and the impact of liver dysfunction on thyroid hormone metabolism. In patients with hepatic cirrhosis, MCR-rT3 is significantly reduced to 41.0 L/day (P < 0.005 vs normal 76.7 L/day), demonstrating the sensitivity of rT3 clearance to hepatic function [1]. The racemic DL form can be used in these studies with appropriate correction for enantiomer-specific clearance differences; the mean residence time of L-T3 (10.6 h) and D-T3 (11.4 h) are not significantly different, indicating similar metabolic handling of the two enantiomers [2].

Application
Selection Property
Validation Focus
Type I deiodinase activity studies
Enzyme substrate specificity profile
Species-specific Km and Vmax context review
NTIS research biomarker studies
Distributor protein binding specificity
Albumin confounder and matrix-effect review
TRα/TRβ antagonist research
Receptor functional activity context
T3 agonism confounder control and assay design
Thyroid hormone clearance tracer studies
Metabolic clearance rate context
Hepatic function endpoint monitoring
Quote Request

Request a Quote for DL-3,3',5'-Triiodothyronine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.